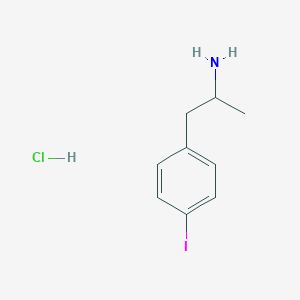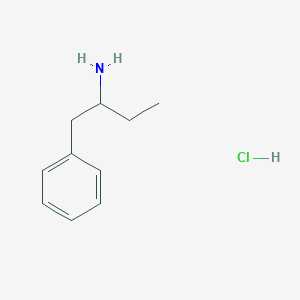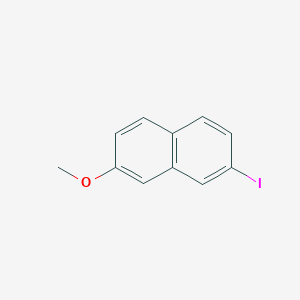
Ácido 7-sulfocólico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El ácido cólico 7-sulfato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de otros derivados de ácidos biliares.
Industria: Se utiliza en la formulación de tensioactivos y agentes emulsionantes.
Mecanismo De Acción
El ácido cólico 7-sulfato ejerce sus efectos principalmente a través de la activación del receptor 5 de proteína G de Takeda (TGR5). Esta activación conduce a la inducción de la secreción de péptido similar al glucagón-1 (GLP-1), que juega un papel crucial en el metabolismo de la glucosa y la secreción de insulina . Además, se une a la proteína relacionada con la clase I del complejo principal de histocompatibilidad (MHC) (MR1) y es reconocida por las células MAIT, promoviendo su desarrollo y función .
Análisis Bioquímico
Biochemical Properties
7-Sulfocholic acid plays a significant role in biochemical reactions, particularly in the metabolism of bile acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is sulfotransferase, which catalyzes the sulfation of cholic acid to form 7-sulfocholic acid . This interaction is crucial for the regulation of bile acid levels in the body. Additionally, 7-sulfocholic acid can interact with bile acid transporters, such as the ileal bile acid transporter, which facilitates its reabsorption in the intestine .
Cellular Effects
7-Sulfocholic acid influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-sulfocholic acid can activate the G protein-coupled bile acid receptor TGR5, leading to the secretion of glucagon-like peptide-1 (GLP-1) in the gut . This activation plays a role in glucose metabolism and energy homeostasis. Furthermore, 7-sulfocholic acid can modulate the expression of genes involved in bile acid synthesis and transport, thereby influencing overall bile acid homeostasis .
Molecular Mechanism
The molecular mechanism of 7-sulfocholic acid involves its binding interactions with various biomolecules. It acts as an agonist for the TGR5 receptor, which is expressed in the gut and other tissues . Upon binding to TGR5, 7-sulfocholic acid induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. This activation results in the secretion of GLP-1 and other metabolic effects. Additionally, 7-sulfocholic acid can inhibit the activity of certain enzymes involved in bile acid synthesis, thereby regulating bile acid levels in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-sulfocholic acid can change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions . Long-term exposure to 7-sulfocholic acid has been observed to influence cellular function, particularly in the context of glucose metabolism and bile acid homeostasis . In vitro and in vivo studies have demonstrated that 7-sulfocholic acid can maintain its activity over extended periods, making it a valuable tool for studying bile acid metabolism .
Dosage Effects in Animal Models
The effects of 7-sulfocholic acid vary with different dosages in animal models. At low doses, it has been shown to enhance glucose metabolism and improve insulin sensitivity . At high doses, 7-sulfocholic acid can exhibit toxic effects, including liver damage and disruption of bile acid homeostasis . Threshold effects have been observed, where the beneficial effects of 7-sulfocholic acid are seen at moderate doses, while adverse effects become prominent at higher doses .
Metabolic Pathways
7-Sulfocholic acid is involved in several metabolic pathways, primarily related to bile acid metabolism. It is synthesized from cholic acid through the action of sulfotransferase enzymes . Once formed, 7-sulfocholic acid can be further metabolized by gut microbiota to produce secondary bile acids . These metabolic pathways are crucial for maintaining bile acid homeostasis and regulating lipid and glucose metabolism .
Transport and Distribution
The transport and distribution of 7-sulfocholic acid within cells and tissues involve specific transporters and binding proteins. The ileal bile acid transporter plays a key role in the reabsorption of 7-sulfocholic acid in the intestine . Additionally, binding proteins such as albumin can facilitate the transport of 7-sulfocholic acid in the bloodstream . The distribution of 7-sulfocholic acid is influenced by its interactions with these transporters and binding proteins, which determine its localization and accumulation in various tissues .
Subcellular Localization
7-Sulfocholic acid is primarily localized in the gut and liver, where it exerts its effects on bile acid metabolism . It can be found in the cytoplasm and membrane-bound compartments of cells involved in bile acid synthesis and transport . The subcellular localization of 7-sulfocholic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function in regulating bile acid homeostasis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido cólico 7-sulfato se puede sintetizar mediante la sulfonación del ácido cólico. El proceso implica la reacción del ácido cólico con un agente sulfonante como el trióxido de azufre o el ácido clorosulfónico en condiciones controladas . La reacción generalmente requiere una atmósfera inerte y un solvente adecuado como diclorometano o cloroformo para facilitar la reacción.
Métodos de producción industrial
La producción industrial de ácido cólico 7-sulfato implica procesos de sulfonación similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía pueden mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido cólico 7-sulfato experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar las cetonas o los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo de nuevo a ácido cólico u otras formas reducidas.
Sustitución: El grupo sulfato puede sustituirse por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de sustitución: Nucleófilos como aminas o alcoholes.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos o sustituidos del ácido cólico 7-sulfato .
Comparación Con Compuestos Similares
Compuestos similares
Ácido cólico: El compuesto parental del ácido cólico 7-sulfato, involucrado en la síntesis de ácidos biliares.
Ácido quenodesoxicólico: Otro ácido biliar primario con vías metabólicas similares.
Ácido desoxicólico: Un ácido biliar secundario con diferentes funciones fisiológicas.
Singularidad
El ácido cólico 7-sulfato es único debido a su sulfación en la posición 7, lo que confiere actividades biológicas distintas, como la activación de TGR5 y el reconocimiento de células MAIT. Estas propiedades lo diferencian de otros ácidos biliares y sus derivados .
Propiedades
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O8S/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)32-33(29,30)31/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVLNNMINXAIKC-OELDTZBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185040 | |
| Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Sulfocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60320-05-0 | |
| Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60320-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Sulfocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 7-sulfocholic acid?
A: 7-Sulfocholic acid functions as a gut-restricted agonist of the G protein-coupled bile acid receptor 1 (TGR5). [] Upon binding to TGR5, CA7S stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone, from enteroendocrine L cells. []
Q2: How does the activity of 7-sulfocholic acid differ from other TGR5 agonists?
A: Unlike synthetic TGR5 agonists that are readily absorbed into systemic circulation and can cause undesirable off-target effects, CA7S remains largely confined to the gut. [] This gut-restricted activity profile makes CA7S a potentially safer therapeutic option for metabolic disorders like type 2 diabetes.
Q3: What is the link between bariatric surgery, 7-sulfocholic acid, and improved glucose tolerance?
A: Bariatric surgery, a highly effective treatment for obesity and type 2 diabetes, has been observed to increase gut levels of CA7S in both mice and humans. [] This increased CA7S, through its action on TGR5 and subsequent GLP-1 release, contributes to improved glucose tolerance observed after surgery. []
Q4: Beyond its effects on glucose metabolism, what other physiological roles might 7-sulfocholic acid play?
A: Research suggests that CA7S can influence gut microbiota composition, particularly promoting the growth of beneficial bacteria. [, ] In a study on Xianju yellow chickens, dietary supplementation with fulvic acid, a compound known to increase CA7S levels, led to a decrease in the abundance of potentially harmful bacteria like Mucispirillum, Anaerofustis, and Campylobacter while increasing beneficial genera such as Lachnoclostridium, Subdoligranulum, and Sphaerochaeta. [] This modulation of the gut microbiota by CA7S might contribute to its overall beneficial effects on host health.
Q5: What are the potential implications of 7-sulfocholic acid for future therapeutic development?
A: The gut-restricted activity and ability to stimulate GLP-1 secretion make 7-sulfocholic acid a promising target for developing new treatments for metabolic disorders, particularly type 2 diabetes. [] Further research is needed to fully elucidate its potential and develop effective delivery strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)


